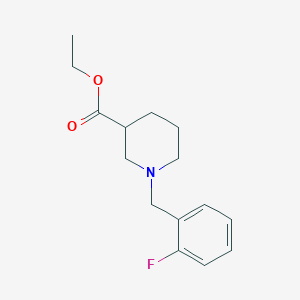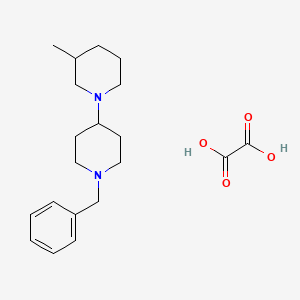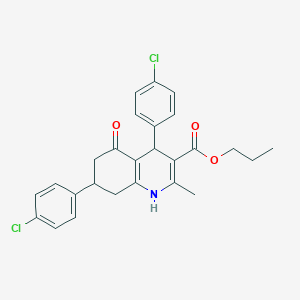![molecular formula C21H23N3O3 B4931266 2-(4-tert-butylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4931266.png)
2-(4-tert-butylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-tert-butylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a chemical compound that has been synthesized for research purposes. It is commonly referred to as TBOA, and it is a potent inhibitor of glutamate transporters. Glutamate is a neurotransmitter that plays a critical role in the function of the central nervous system. TBOA has been used in scientific research to investigate the role of glutamate transporters in various physiological processes.
Mecanismo De Acción
TBOA inhibits glutamate transporters by binding to the substrate binding site of the transporter. This prevents glutamate from being transported out of the synaptic cleft, which leads to an accumulation of glutamate. The accumulation of glutamate can have various effects on neuronal function, depending on the specific physiological process being investigated.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TBOA depend on the specific physiological process being investigated. TBOA has been used to investigate the role of glutamate transporters in various processes, including synaptic plasticity, neurodegeneration, and epilepsy. TBOA has also been used to investigate the role of glutamate transporters in non-neuronal cells, such as astrocytes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using TBOA in lab experiments include its high potency and selectivity for glutamate transporters. TBOA allows researchers to investigate the effects of glutamate accumulation on various physiological processes. The limitations of using TBOA in lab experiments include its potential toxicity and the need for careful dosing to avoid nonspecific effects.
Direcciones Futuras
There are several future directions for research involving TBOA. One area of research is investigating the role of glutamate transporters in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is investigating the role of glutamate transporters in psychiatric disorders, such as schizophrenia and depression. Additionally, there is a need for further optimization of the synthesis of TBOA to improve the yield and purity of the final product.
Métodos De Síntesis
The synthesis of TBOA involves several steps. The starting material is 4-tert-butylphenol, which is reacted with chloroacetyl chloride to form the intermediate, 2-(4-tert-butylphenoxy)acetamide. This intermediate is then reacted with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde to form the final product, 2-(4-tert-butylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide. The synthesis of TBOA has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
TBOA has been used extensively in scientific research to investigate the role of glutamate transporters in various physiological processes. Glutamate transporters are responsible for removing excess glutamate from the synaptic cleft, which is critical for maintaining proper neurotransmission. TBOA inhibits glutamate transporters, which allows researchers to investigate the effects of glutamate accumulation on various physiological processes.
Propiedades
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-21(2,3)16-9-11-17(12-10-16)26-14-18(25)22-13-19-23-20(24-27-19)15-7-5-4-6-8-15/h4-12H,13-14H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHIJTCAJYCLJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({4-[(3,5-dichloro-2-methoxybenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone](/img/structure/B4931199.png)
![4-chloro-3-[3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B4931201.png)
![3-[(3-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B4931208.png)


![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide](/img/structure/B4931229.png)

![ethyl 3-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B4931244.png)
![2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol hydrochloride](/img/structure/B4931257.png)
![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4931263.png)
![4-(2-methyl-1,3-thiazol-4-yl)-1-oxaspiro[4.5]decan-2-one](/img/structure/B4931281.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methoxy-5-nitrophenyl)methanesulfonamide](/img/structure/B4931292.png)

